tert-Butyl 2,6-dimethylpiperidine-1-carboxylate

Description

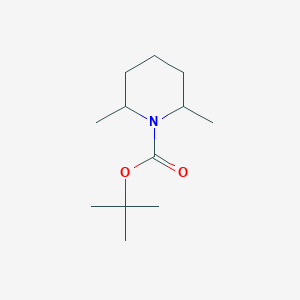

tert-Butyl 2,6-dimethylpiperidine-1-carboxylate (CAS: 105678-29-3) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and methyl substituents at the 2- and 6-positions of the piperidine ring. Its molecular formula is C₁₂H₂₃NO₂, with a molecular weight of 213.32 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, making the compound valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

tert-butyl 2,6-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-9-7-6-8-10(2)13(9)11(14)15-12(3,4)5/h9-10H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHDOSGLKQJYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562951 | |

| Record name | tert-Butyl 2,6-dimethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105678-29-3 | |

| Record name | tert-Butyl 2,6-dimethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2,6-dimethylpiperidine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2,6-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2,6-dimethylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is most directly comparable to tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, another Boc-protected piperidine derivative. Below is a detailed comparison:

| Property | tert-Butyl 2,6-dimethylpiperidine-1-carboxylate | tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate |

|---|---|---|

| CAS Number | 105678-29-3 | Not explicitly provided in evidence |

| Molecular Formula | C₁₂H₂₃NO₂ | C₁₂H₂₂NO₃ (inferred) |

| Molecular Weight | 213.32 g/mol | ~228 g/mol (calculated) |

| Substituents | 2,6-dimethyl groups | 2-(2-hydroxyethyl) group |

| Functional Groups | Boc-protected amine, methyl groups | Boc-protected amine, hydroxyl group |

Implications of Structural Differences

Solubility and Polarity: The hydroxyethyl group in the related compound introduces a polar hydroxyl (-OH) moiety, increasing hydrophilicity and water solubility compared to the nonpolar methyl groups in this compound. This makes the hydroxyethyl derivative more amenable to aqueous-phase reactions . The methyl groups in the target compound enhance lipophilicity, favoring organic solvent systems (e.g., dichloromethane or THF).

Reactivity :

- The hydroxyl group in tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate can participate in hydrogen bonding or undergo further functionalization (e.g., esterification, oxidation). In contrast, the methyl groups in the target compound are chemically inert under standard conditions, limiting reactivity to the Boc-protected amine.

- Both compounds undergo Boc deprotection under acidic conditions (e.g., HCl in dioxane), but the hydroxyethyl derivative may require additional stabilization during deprotection due to its polar substituent.

Applications :

- The target compound is often used as a building block for synthesizing alkaloids or bioactive molecules requiring steric hindrance at the 2- and 6-positions.

- The hydroxyethyl derivative is more suited for applications requiring post-synthetic modifications, such as conjugation with biomolecules or polymer-supported synthesis.

Research Findings and Limitations

For example:

- The Boc group in both compounds ensures amine protection during multi-step syntheses, but the hydroxyethyl variant’s polarity may complicate purification (e.g., column chromatography).

- Methyl groups in this compound likely improve metabolic stability in drug candidates compared to the hydroxyethyl analogue, which may be prone to oxidation.

Further studies are needed to validate these hypotheses, including solubility measurements, reaction kinetics, and biological assays.

Biological Activity

tert-Butyl 2,6-dimethylpiperidine-1-carboxylate (CAS Number: 105678-29-3) is a piperidine derivative notable for its structural properties, which include a six-membered ring with a nitrogen atom and substituents that enhance its biological activity. This compound is primarily studied for its potential applications in medicinal chemistry and organic synthesis due to its interactions with biomolecules.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₂H₂₃NO₂, with a molecular weight of approximately 213.32 g/mol. The synthesis typically involves the reaction of 2,6-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine, allowing for efficient production under controlled conditions.

The biological activity of this compound is attributed to its ability to act as a ligand that binds to specific receptors or enzymes. This interaction modulates their activity, influencing various biological pathways. The precise mechanisms are context-dependent and vary according to the application.

Antimicrobial Activity

Research indicates that compounds related to tert-butyl 2,6-dimethylpiperidine derivatives exhibit significant antimicrobial properties. For example, studies have shown that piperidine derivatives can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 4 μg/mL against MRSA strains, suggesting strong antimicrobial potential .

Cytotoxicity and Anticancer Potential

In cancer research, certain piperidine derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. For instance, one study highlighted that a derivative exhibited enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications in piperidine derivatives can lead to improved therapeutic profiles .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. In animal models, it has been shown to influence cytokine levels following stimulation of Toll-like receptors (TLRs). For example, in studies involving mice treated with the compound, altered levels of interleukin-6 (IL-6) were observed post-stimulation with R848, indicating potential applications in modulating immune responses .

Case Study 1: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of various piperidine derivatives against clinical isolates of MRSA and Clostridium difficile. The results indicated that certain modifications led to enhanced activity against these pathogens, with specific compounds achieving MIC values comparable to existing antibiotics.

| Compound | MIC against MRSA (μg/mL) | MIC against C. difficile (μg/mL) |

|---|---|---|

| Compound A | 4 | 8 |

| Compound B | 8 | 4 |

| tert-Butyl derivative | 4 | 16 |

Case Study 2: Cancer Cell Viability

In vitro studies on FaDu cells demonstrated that treatment with this compound resulted in significant decreases in cell viability at concentrations above the MIC threshold.

| Treatment Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 8 | 80 |

| 16 | 50 |

| 32 | 20 |

Q & A

Q. What are the standard synthetic methodologies for preparing tert-Butyl 2,6-dimethylpiperidine-1-carboxylate, and how can researchers optimize yields?

Methodological Answer: The compound is typically synthesized via carbamate protection of a piperidine precursor . For example:

Claisen-Schmidt condensation : Reacting a substituted cyclohexanone with aldehydes in the presence of a base (e.g., KOH) to form intermediates, followed by tert-butoxycarbonyl (Boc) protection .

Multi-step protection/deprotection : Boc groups are introduced under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. Yields can be optimized by controlling reaction temperature (0–25°C) and stoichiometry (1.2–1.5 eq. Boc₂O) .

Key Considerations:

Q. How should researchers approach purification and structural characterization of this compound?

Methodological Answer:

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group.

- Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may degrade the carbamate moiety .

- Decomposition Risks : Thermal degradation above 150°C may release CO₂ and tert-butyl radicals; monitor via TGA/DSC .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral piperidine derivatives?

Methodological Answer:

- Chiral Catalysis : Use enantiopure catalysts (e.g., Jacobsen’s Co-salen complexes) during cyclization or Boc protection steps to induce asymmetry .

- Chiral Resolution : Separate diastereomers via chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases .

- Stereochemical Analysis : Confirm enantiopurity using polarimetry or chiral shift reagents in NMR .

Q. What computational tools are effective for predicting reactivity or supramolecular interactions?

Methodological Answer:

- DFT Calculations : Model Boc group hydrolysis kinetics (e.g., B3LYP/6-31G* basis set) to predict acid/base stability .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or chloroform) to optimize crystallization conditions .

- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping proton environments, particularly for piperidine ring conformers .

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring flipping) by analyzing line broadening at different temperatures .

- Cross-Validation : Compare with X-ray structures or literature data for analogous Boc-protected piperidines .

Q. How should limited toxicological data be addressed in preclinical studies?

Methodological Answer:

- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess acute cytotoxicity .

- Predictive Models : Use QSAR (Quantitative Structure-Activity Relationship) tools like TEST (Toxicity Estimation Software Tool) to estimate LD₅₀ values .

- Metabolic Profiling : Incubate with liver microsomes to identify potential toxic metabolites via LC-MS .

Q. What mechanistic pathways govern its reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Kinetic Studies : Monitor Boc deprotection rates under acidic conditions (e.g., HCl/dioxane) via in situ IR spectroscopy .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms .

- Trapping Intermediates : Identify transient species (e.g., carbamic acids) using low-temperature NMR or mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.